![molecular formula C27H23N3O3S B2412815 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 899760-14-6](/img/structure/B2412815.png)
2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions such as condensation, cyclization, and methylation . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one ring. This process is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin . The crystal structure of similar compounds suggests that the steric configuration of the molecule can affect its packing in the crystal lattice .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as novel CDK2 inhibitors . Key findings include:
Drug Delivery Systems
Considering its structural complexity, this compound could serve as a building block for drug delivery systems. Researchers might explore its use in targeted drug delivery or nanomedicine.
Future Directions
The compound and its derivatives could potentially be explored for various applications, especially in the field of medicinal chemistry. For instance, similar compounds have shown potential as anti-inflammatory agents . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their synthesis for potential industrial applications.
properties
IUPAC Name |
2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-30(20-13-7-4-8-14-20)23(31)17-34-27-21-16-19-12-9-15-22(32-2)24(19)33-26(21)28-25(29-27)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJKHYCMJFSDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

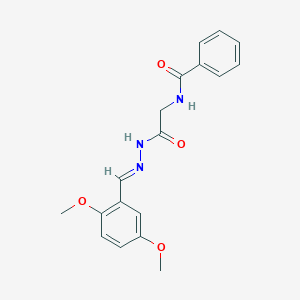
![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)
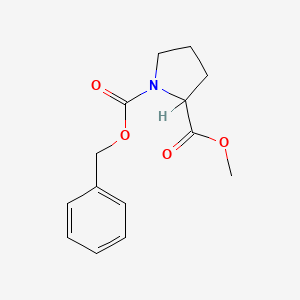
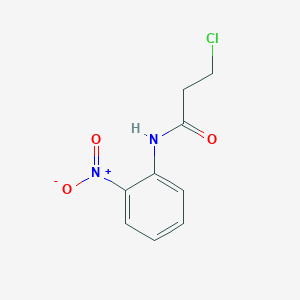
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
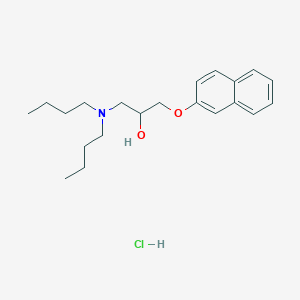
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
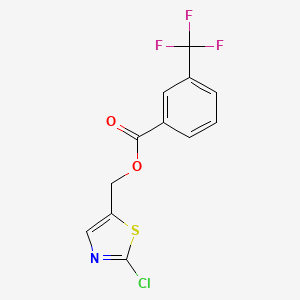
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)
